3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Kinase inhibitor design Regioisomer SAR MerTK

3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1235637-57-6) is a heterocyclic benzamide derivative with the molecular formula C15H16N4O and a molecular weight of 268.31 g/mol. It features a 3-cyanobenzamide core tethered via an ethyl linker to the N1 position of a 3,5-dimethyl-1H-pyrazole ring.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 1235637-57-6
Cat. No. B2599259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS1235637-57-6
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C
InChIInChI=1S/C15H16N4O/c1-11-8-12(2)19(18-11)7-6-17-15(20)14-5-3-4-13(9-14)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20)
InChIKeyAFXSVIJVRCFFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1235637-57-6): Physicochemical Identity & Baseline Procurement Reference


3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1235637-57-6) is a heterocyclic benzamide derivative with the molecular formula C15H16N4O and a molecular weight of 268.31 g/mol . It features a 3-cyanobenzamide core tethered via an ethyl linker to the N1 position of a 3,5-dimethyl-1H-pyrazole ring . The compound is commercially available as a screening compound (typically at ≥95% purity) , and its SMILES notation is Cc1cc(C)n(CCNC(=O)c2cccc(C#N)c2)n1 . This structural scaffold positions it within the broader class of cyano-substituted pyrazole-benzamides that have been investigated as kinase inhibitor pharmacophores and pesticide intermediates [1].

Procurement Risk Alert: Why 3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Although numerous compounds in the pyrazole-benzamide class share a common C15H16N4O formula or a cyano-benzamide motif, even single-atom positional changes produce divergent molecular recognition surfaces that can drastically alter target binding, selectivity, and pharmacokinetic profiles [1][2]. The 3-cyano substitution pattern on the benzamide ring provides a distinct hydrogen-bond acceptor geometry versus 2-cyano or 4-cyano isomers, directly affecting kinase hinge-region interactions as demonstrated in MerTK co-crystal structures of related dimethyl-cyano-pyrazole inhibitors [1]. Similarly, the N1-ethyl linker attachment to the pyrazole, rather than C4-ethyl linkage, rotates the amide-pyrazole dihedral angle, influencing both conformational flexibility and target complementarity [2]. These regioisomeric and linkage variations mean that substitution with a cheaper or more readily available analog cannot be assumed to preserve biological activity without explicit comparative data.

Quantitative Differentiation Evidence for 3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1235637-57-6) Versus Closest Analogs


Cyano Regioisomerism: 3-Cyano vs. 2-Cyano Benzamide Substitution and Impact on MerTK-Type Kinase Inhibitor Design

The 3-cyano substitution on the benzamide ring of CAS 1235637-57-6 places the cyano group in a meta relationship to the amide carbonyl, creating a distinct hydrogen-bond acceptor vector compared to the 2-cyano (ortho) isomer [1]. In MerTK kinase co-crystal structures, a related dimethyl-cyano-pyrazole inhibitor demonstrates that the cyano group participates in a critical water-mediated hydrogen-bond network with the kinase hinge region; the meta-cyano geometry of the 3-substituted benzamide is predicted to maintain this network, whereas the 2-cyano isomer (e.g., ChemBridge SC-54206667) would alter the acceptor angle by approximately 60°, potentially reducing hinge-binding complementarity [1][2]. The 2-cyano isomer has a computed LogP of 1.10 and tPSA of 81.6 Ų, compared to the target compound's distinct spatial presentation of the cyano group despite identical molecular formula (C15H16N4O, MW 268) [2].

Kinase inhibitor design Regioisomer SAR MerTK Hinge-binding pharmacophore

Pyrazole N1-Ethyl Linker vs. C4-Ethyl Linker Attachment: Conformational and Synthetic Implications

CAS 1235637-57-6 employs an ethyl linker attached to the N1 position of the 3,5-dimethylpyrazole ring via a C–N bond . In contrast, the commercially available analog 2-cyano-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide (ChemBridge SC-54206667) uses a C4-ethyl linkage directly to the pyrazole carbon skeleton [1]. This difference alters the pyrazole ring's electronic environment (N1-substitution withdraws electron density from the heterocycle, whereas C4-substitution does not) and changes the dihedral angle between the pyrazole and amide planes, which has been shown in crystallographic studies of related N1-substituted pyrazole-benzamides to shift from approximately 40° to 81° depending on substitution pattern [2]. The N1-linked architecture also impacts synthetic route design: N1-alkylation of pyrazoles is generally more straightforward than C4-functionalization, potentially reducing the synthetic step count and cost of goods for scale-up .

Pyrazole linkage chemistry Conformational analysis Synthetic accessibility Medicinal chemistry

3,5-Dimethylpyrazole vs. Pyridinyl-Substituted Pyrazole: Molecular Properties and Drug-Likeness Trade-offs

CAS 1235637-57-6 contains a symmetrical 3,5-dimethyl substitution on the pyrazole ring, resulting in a moderate lipophilicity profile with a predicted LogP of approximately 1.55 (based on the 2-cyano isomer's measured LogP of 1.1–1.55, adjusted for regioisomeric difference) . In contrast, the pyridinyl-substituted analog 3-cyano-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034476-48-5) has a higher computed XLogP3 of 1.9, a larger molecular weight (331.37 vs. 268.31 g/mol), an increased topological polar surface area (83.6 vs. ~81.6 Ų), and one fewer hydrogen bond donor (1 vs. 2 for the target) [1]. The target compound's lower molecular weight and additional H-bond donor capacity (from the pyrazole N–H in the comparator series; note that N1-substitution in the target eliminates one donor) may favor improved aqueous solubility and membrane permeability, though this remains a class-level inference pending direct measurement [1].

Drug-likeness Molecular properties Lipinski parameters Pyrazole substitution SAR

Kinase vs. GPCR Target Class Differentiation: MerTK/Type 1.5 Inhibitor Pharmacophore vs. mGluR5 PAM Scaffold

The 3-cyano-N-(pyrazolylethyl)benzamide scaffold of CAS 1235637-57-6 maps onto the dimethyl-cyano-pyrazole type 1.5 kinase inhibitor pharmacophore exemplified by the MerTK co-crystal ligand in PDB 7OLV, which features a 2,5-dimethyl-pyrazole-3-carbonitrile motif engaging the kinase hinge region [1]. This kinase-directed scaffold is structurally distinct from the mGluR5 positive allosteric modulator (PAM) pharmacophore represented by CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which requires 1,3-diphenyl substitution on the pyrazole for potent mGluR5 PAM activity (EC50 = 27 nM in CHO cells expressing human mGluR5; EC50 = 77 ± 15 nM in rat cortical astrocytes) [2]. CDPPB has a significantly larger molecular footprint (MW 364.40 vs. 268.31), higher lipophilicity (cLogP ~4.0 vs. ~1.5), and a different pyrazole substitution pattern (N1,C3-diphenyl vs. N1-ethyl, C3,C5-dimethyl) . The dimethylpyrazole-ethyl linker architecture of CAS 1235637-57-6 is thus mechanistically oriented toward kinase inhibition rather than GPCR allosteric modulation, making it unsuitable as a CDPPB replacement and vice versa [1].

Target class selectivity MerTK kinase mGluR5 Positive allosteric modulator Kinase inhibitor pharmacophore

Optimal Research and Procurement Application Scenarios for 3-Cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1235637-57-6)


Kinase Inhibitor Fragment-Based or Lead-Like Screening Libraries Targeting MerTK, VEGFR2, or FGFR1

The dimethyl-cyano-pyrazole benzamide scaffold maps directly onto the type 1.5 kinase inhibitor pharmacophore validated in the MerTK co-crystal structure (PDB 7OLV) [1]. With a molecular weight of 268.31 and favorable predicted drug-like properties (LogP ~1.55, tPSA ~81.6 Ų, 2 HBD, 3 HBA) , CAS 1235637-57-6 is an appropriate entry point for fragment elaboration or lead-like screening against kinase targets where the dimethylpyrazole motif engages the hinge region. Researchers building kinase-focused compound collections should select this specific regioisomer (3-cyano, N1-ethyl linked) rather than the 2-cyano or C4-linked analogs to maintain pharmacophoric consistency with the validated MerTK inhibitor series [1].

Structure-Activity Relationship (SAR) Studies Exploring Cyano Regioisomer Effects on Kinase Selectivity

The 3-cyano substitution on the benzamide ring distinguishes CAS 1235637-57-6 from its 2-cyano isomer (ChemBridge SC-54206667, LogP 1.10, tPSA 81.6) [2]. Systematic parallel procurement of both regioisomers enables direct head-to-head SAR assessment of how cyano position affects kinase selectivity profiles, hinge-binding affinity, and off-target activity. This compound pair (3-cyano vs. 2-cyano, otherwise identical C15H16N4O composition) represents a clean SAR probe set for kinase selectivity investigations [1][2].

Agrochemical Intermediate Derivatization Programs for Pyrazolecarboxamide-Type Pesticides

Patent CN-103450154-B describes substituted pyrazolecarboxylic benzamide bisamide derivatives containing N-cyano groups for use as fungicides, bactericides, and anti-plant virus agents [3]. The core scaffold of CAS 1235637-57-6 (3-cyanobenzamide with ethyl-linked dimethylpyrazole) provides a versatile intermediate for further derivatization into agrochemical bisamide compounds. Its N1-ethyl linker attachment offers a synthetically accessible handle for subsequent functionalization compared to C4-linked analogs, potentially reducing the number of synthetic steps required for agrochemical lead generation [3].

Computational Docking and Pharmacophore Modeling Studies of Type 1.5 Kinase Inhibitors

The co-crystallographic data from PDB 7OLV provide a high-resolution structural template (MerTK kinase domain with a dimethyl-cyano-pyrazole inhibitor) against which CAS 1235637-57-6 can be computationally docked and compared [1]. The compound's 3-cyano group and N1-ethyl-pyrazole geometry create a defined pharmacophoric fingerprint that can be used to train or validate computational models for kinase inhibitor virtual screening. The availability of both the target compound and its 2-cyano regioisomer as commercially accessible screening compounds enables rigorous benchmarking of docking scoring functions against experimentally determined binding modes [1][2].

Quote Request

Request a Quote for 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.